Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate
Description
Properties
IUPAC Name |
ethyl 2-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O2/c1-4-8-6-9(11(12,13)14)15-16(8)7(3)10(17)18-5-2/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOGZAYVTFXAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C(C)C(=O)OCC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate typically involves the reaction of ethyl 2-bromo-2-(trifluoromethyl)propanoate with 5-ethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with pyrazole structures exhibit significant antimicrobial properties. Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate may be synthesized into derivatives that enhance these properties. For instance, studies have shown that similar pyrazole derivatives can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Pyrazoles are known to interact with various biological targets involved in cancer progression. Preliminary studies indicate that modifications of pyrazole compounds can lead to cytotoxic effects against cancer cell lines, suggesting that this compound could be explored further in anticancer drug development .
Anti-inflammatory Effects
Research into related pyrazole compounds has revealed anti-inflammatory effects, which could be attributed to their ability to inhibit specific pathways involved in inflammation. This compound may also exhibit similar properties, warranting further investigation into its potential as an anti-inflammatory agent.
Herbicidal Activity
The trifluoromethyl group is known to enhance the herbicidal properties of certain compounds. This compound could potentially be developed into a herbicide, targeting specific weeds while minimizing impact on crops. Research into similar structures has shown promising results in selective herbicide formulations .
Plant Growth Regulators
Compounds with a pyrazole backbone have been investigated for their roles as plant growth regulators. This compound may influence plant growth and development through hormonal pathways, offering a new avenue for agricultural enhancement .
Synthesis of Functional Materials
The unique chemical structure of this compound makes it suitable for the synthesis of functional materials such as polymers and coatings. Its incorporation into polymer matrices can impart desirable properties such as increased thermal stability and chemical resistance .
Development of Sensors
Due to its electronic properties, this compound may be utilized in the development of sensors for detecting environmental pollutants or biological markers. The fluorinated groups can enhance sensitivity and selectivity in sensor applications .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antimicrobial Activity of Pyrazole Derivatives | Evaluation of various pyrazole compounds | Identified significant inhibition against multiple bacterial strains |
| Synthesis and Evaluation of Anticancer Agents | Development of new anticancer drugs | Demonstrated cytotoxic effects on cancer cell lines with pyrazole derivatives |
| Herbicidal Properties of Trifluoromethyl Compounds | Investigation into herbicide efficacy | Found effective weed control with minimal crop damage using trifluoromethyl-substituted compounds |
Mechanism of Action
The mechanism of action of Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives are widely studied for their diverse applications. Below is a comparative analysis of Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate with structurally related compounds:
Structural and Functional Group Comparisons
Key Research Findings
Agrochemical Potential: Trifluoromethyl-pyrazole derivatives are recurrent in pesticide patents (e.g., ), underscoring their role in pest resistance management .
Synthetic Versatility: Ethyl cyanoacetate and malononitrile (used in ) are versatile reagents for pyrazole functionalization, enabling diverse analogue libraries .
Structural Optimization : Cyclopropane fusion ( ) or thiophene hybridization ( ) can modulate bioactivity but may complicate scale-up .
Biological Activity
Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate, with the CAS number 1855889-77-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of pain management and as an inhibitor of specific enzymes. This article provides a detailed examination of its biological activity, including relevant data tables and research findings.
The molecular formula of this compound is , with a molecular weight of 264.24 g/mol. The structure includes a pyrazole ring, which is significant for its biological activity.
This compound has been studied primarily for its role as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-1 and COX-2. The inhibition of these enzymes is crucial in the modulation of inflammatory processes and pain management.
Inhibition Potency
Research indicates that compounds with similar structures exhibit varying degrees of potency against COX enzymes. For example, related pyrazole derivatives have shown IC50 values in the low micromolar range for COX inhibition:
| Compound Name | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| Compound A | 0.32 µM | >1000 µM |
| Compound B | 0.18 µM | 0.047 µM |
| Ethyl Propanoate | TBD | TBD |
The exact IC50 values for this compound are yet to be fully characterized but are anticipated to be comparable to other pyrazole-based inhibitors based on structure–activity relationship (SAR) studies .
Case Study: Pain Management
A study published in MDPI highlighted the role of small organic molecules in pain management, indicating that pyrazole derivatives could serve as effective analgesics due to their selective inhibition of COX enzymes . The incorporation of trifluoromethyl groups has been shown to enhance the selectivity and potency of these compounds.
Research on SAR
Recent research focused on the synthesis and SAR of pyrazole-based compounds demonstrated that modifications at the 3 and 5 positions significantly affect inhibitory activity against meprin enzymes, which are involved in various physiological processes . This suggests that this compound may also exhibit similar modulating effects on other enzyme targets beyond COX.
Safety and Toxicology
While specific safety data for this compound is limited, general safety assessments for similar organofluorine compounds indicate potential risks associated with fluoride exposure . Further toxicological studies are warranted to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
